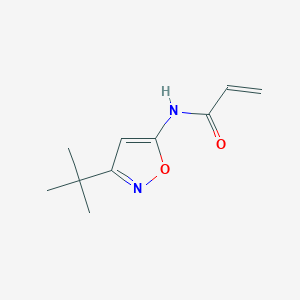![molecular formula C10H18N2O3 B7556804 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid, also known as CPAA, is a synthetic amino acid that has been extensively studied for its potential applications in scientific research. CPAA is a non-proteinogenic amino acid, meaning it is not naturally occurring in proteins, but it can be incorporated into proteins using genetic code expansion techniques.
Wissenschaftliche Forschungsanwendungen
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid has been used in a variety of scientific research applications, including protein engineering, drug discovery, and bioconjugation. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid can be incorporated into proteins using genetic code expansion techniques, allowing for the introduction of new chemical functionalities into proteins. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid has also been used as a building block for the synthesis of peptidomimetics and small molecule inhibitors.
Wirkmechanismus
The mechanism of action of 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid is not well understood, but it is thought to act as a molecular probe for studying protein structure and function. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid can be used to introduce structural changes into proteins, allowing for the investigation of protein-protein interactions and enzymatic activity.
Biochemical and Physiological Effects:
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid has been shown to have minimal effects on protein structure and function, making it a useful tool for studying protein-protein interactions and enzymatic activity. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid has also been shown to be non-toxic and non-immunogenic, making it a safe and effective tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid is its ability to introduce new chemical functionalities into proteins, allowing for the investigation of protein structure and function. 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid is also non-toxic and non-immunogenic, making it a safe and effective tool for scientific research. One limitation of 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid is its synthetic nature, which can make it difficult and expensive to obtain in large quantities.
Zukünftige Richtungen
There are many potential future directions for the use of 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid in scientific research. One area of interest is the development of new peptidomimetics and small molecule inhibitors using 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid as a building block. Another area of interest is the investigation of protein-protein interactions and enzymatic activity using 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid as a molecular probe. Finally, the development of new genetic code expansion techniques using 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid could lead to the introduction of new chemical functionalities into proteins, allowing for the creation of novel protein-based materials and therapeutics.
Synthesemethoden
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc-based peptide synthesis. One common method involves the coupling of N-Boc-L-2-cyclopropylalanine with N-Fmoc-L-lysine followed by deprotection and coupling with the side chain of L-lysine. The resulting product is then deprotected and purified to obtain 2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid.
Eigenschaften
IUPAC Name |
2-[[2-(cyclopropylamino)-2-oxoethyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-3-8(10(14)15)11-6-9(13)12-7-4-5-7/h7-8,11H,2-6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMTWZDHTLKSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NCC(=O)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)

![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)


![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)

